![molecular formula C7H9BrN4 B2601787 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide CAS No. 2460750-20-1](/img/structure/B2601787.png)
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
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Overview
Description
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a chemical compound with the CAS Number: 2460750-20-1 . It is a powder at room temperature . This compound is part of the triazolopyridine derivatives, which are recognized for their various biochemical, clinical, and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide are not available, it’s worth noting that triazolopyridine derivatives have been recognized for their various biochemical activities .Physical And Chemical Properties Analysis
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide is a powder at room temperature . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .Scientific Research Applications
Catalyst-Free Synthesis
The compound is used in the catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines . This method involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Antibacterial Activity
The compound has shown antibacterial activity . Some derivatives of the compound exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, derivatives of the compound may act as metabolites and therefore they can be useful as antiviral and antitumor agents . They have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds which are found in numerous natural products exhibiting immense biological activities .
Development of New Drugs
The compound is used in the development of new drugs . Nitrogen-containing heterocyclic compounds are found in numerous natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Material Science Applications
The compound has various applications in the material sciences fields .
Mechanism of Action
Triazolopyridine derivatives, such as 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide, have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . They are able to boost the immune response and work in synergy with other immunotherapeutic agents .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.BrH/c1-5-3-2-4-6-9-10-7(8)11(5)6;/h2-4H,1H3,(H2,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXVZJLCXYICEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NN=C(N12)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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